molecular formula C16H11F3N2OS2 B2835550 N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 922675-75-0

N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2835550
CAS No.: 922675-75-0
M. Wt: 368.39
InChI Key: UXHFRNFNHDPADW-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide group). It also has a benzo[d]thiazol-2-yl group and a trifluoromethyl group. Benzamide derivatives are a class of compounds that have been studied for various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzo[d]thiazol-2-yl compound with a trifluoromethyl benzamide. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a benzo[d]thiazol-2-yl group, and a trifluoromethyl group. These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Synthesis and Complex Formation

A compound closely related to N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide was synthesized through reactions involving 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one and benzoyl isothiocyanate, leading to the formation of new bonds between sulfur and nitrogen atoms. This synthesis pathway highlights the compound's potential in forming complex structures, including its ability to coordinate with Pd(II) and Ni(II) ions, as investigated through various spectroscopic methods and theoretical calculations (Adhami et al., 2012).

Supramolecular Gelators

Derivatives of N-(thiazol-2-yl)benzamide, which share a similar structural motif with the target compound, have been synthesized and found to display gelation behavior towards ethanol/water and methanol/water mixtures. This demonstrates the compound's utility in creating supramolecular gels, driven by non-covalent interactions such as π-π interactions and hydrogen bonding. Such materials have potential applications in drug delivery systems and materials science (Yadav & Ballabh, 2020).

Anticancer Activity

Compounds containing the thiadiazole scaffold and benzamide groups, similar to this compound, have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. This research indicates the potential therapeutic applications of such compounds in treating different types of cancers. The evaluation involved solvent-free synthesis under microwave irradiation and in vitro anticancer activity assessment, demonstrating significant activity against melanoma, leukemia, cervical cancer, and breast cancer cell lines (Tiwari et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects on steel in acidic environments. These compounds showed higher efficiency than previously reported inhibitors, indicating the potential application of this compound in protecting metals from corrosion, especially in industrial applications (Hu et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some benzamide derivatives are known to have anticancer activity, and their mechanism of action often involves interaction with enzymes or proteins in cancer cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and physicochemical properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and evaluation of its safety and potential therapeutic applications .

Properties

IUPAC Name

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2OS2/c1-23-11-5-6-12-13(8-11)24-15(20-12)21-14(22)9-3-2-4-10(7-9)16(17,18)19/h2-8H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHFRNFNHDPADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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